molecular formula C16H26O4 B13788843 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- CAS No. 68516-38-1

2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)-

Cat. No.: B13788843
CAS No.: 68516-38-1
M. Wt: 282.37 g/mol
InChI Key: AFAUEBFIKITXQG-QWWBJACISA-N
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Description

2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is an organic compound with a complex structure. It belongs to the class of unsaturated dicarboxylic acids, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- typically involves multiple steps, including the formation of the dicarboxylic acid backbone and the introduction of the octylidene and methyl groups. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon double bonds in the compound.

    Esterification and Hydrolysis: These steps are often used to introduce carboxylic acid groups.

    Grignard Reaction: This reaction can be employed to introduce the alkyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are optimized for efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: This reaction can replace functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Maleic Acid: Another unsaturated dicarboxylic acid with similar reactivity.

    Fumaric Acid: An isomer of maleic acid with different geometric configuration.

    Adipic Acid: A saturated dicarboxylic acid used in polymer production.

Uniqueness

2-Pentenedioic acid, 4-(3,7-dimethyloctylidene)-3-methyl-, (2Z,4E)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.

Properties

CAS No.

68516-38-1

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

(Z,4E)-4-(3,7-dimethyloctylidene)-3-methylpent-2-enedioic acid

InChI

InChI=1S/C16H26O4/c1-11(2)6-5-7-12(3)8-9-14(16(19)20)13(4)10-15(17)18/h9-12H,5-8H2,1-4H3,(H,17,18)(H,19,20)/b13-10-,14-9+

InChI Key

AFAUEBFIKITXQG-QWWBJACISA-N

Isomeric SMILES

CC(C)CCCC(C)C/C=C(\C(=C/C(=O)O)\C)/C(=O)O

Canonical SMILES

CC(C)CCCC(C)CC=C(C(=CC(=O)O)C)C(=O)O

Origin of Product

United States

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